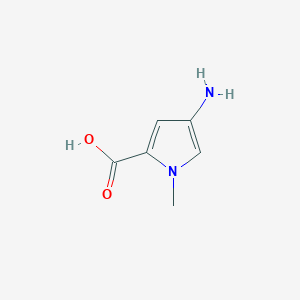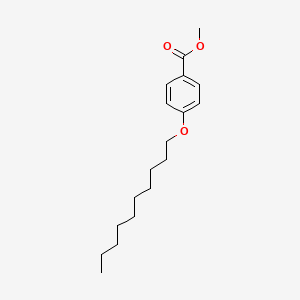
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Overview
Description
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its two prop-1-ynyl groups attached to the fluorene core, along with two dodecyl chains at the 9-position, which enhance its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene as the core structure.
Alkylation: The 9-position of fluorene is alkylated with dodecyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dodecyl chains.
Sonogashira Coupling: The 2,7-positions are then functionalized with prop-1-ynyl groups using a Sonogashira coupling reaction. This involves the reaction of 2,7-dibromo-9,9-didodecylfluorene with propyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-ynyl groups, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the alkyne groups, converting them into alkanes or alkenes.
Substitution: The fluorene core can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Halogenated fluorene derivatives.
Scientific Research Applications
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its role in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s fluorene core allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The dodecyl chains enhance its solubility and processability, while the prop-1-ynyl groups provide sites for further chemical modification.
Comparison with Similar Compounds
- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene
- 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene
- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline)
Comparison:
- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene and 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene are similar in structure but differ in the functional groups attached to the fluorene core. These compounds also exhibit unique photophysical properties and are used in the stabilization of gold nanoparticles .
- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) is another fluorene derivative used in organic semiconductors and electronic devices .
Properties
IUPAC Name |
9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62/c1-5-9-11-13-15-17-19-21-23-25-33-43(34-26-24-22-20-18-16-14-12-10-6-2)41-35-37(27-7-3)29-31-39(41)40-32-30-38(28-8-4)36-42(40)43/h29-32,35-36H,5-6,9-26,33-34H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQMDSZNLONSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399879 | |
| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-12-8 | |
| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)













